REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH3:10][N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>>[Cl-:1].[CH3:10][N+:11]1[CH:15]=[CH:14][N:13]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
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654 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCC
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set from 75 to 80° C
|
Type
|
WAIT
|
Details
|
After two days
|
Duration
|
2 d
|
Type
|
WAIT
|
Details
|
The reaction was continued for three days
|
Duration
|
3 d
|
Type
|
WASH
|
Details
|
Then, the product was washed with ethyl acetate five times and toluene three times
|
Type
|
CUSTOM
|
Details
|
After that, it was dried in vacuum for three days
|
Duration
|
3 d
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C[N+]1=CN(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |